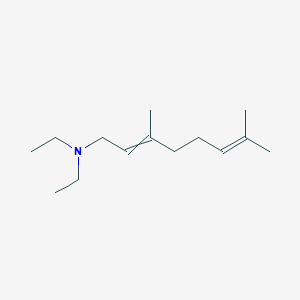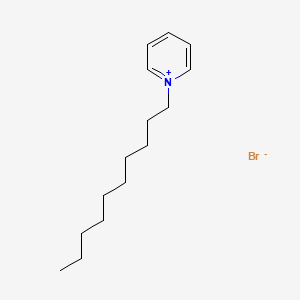
1-Decylpyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Decylpyridinium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is widely used in various applications, including as a disinfectant and antiseptic. The compound consists of a pyridinium ring with a decyl chain attached to the nitrogen atom and a bromide ion as the counterion.
准备方法
1-Decylpyridinium bromide can be synthesized through the quaternization of pyridine with decyl bromide. The reaction typically involves heating pyridine with decyl bromide in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:
C5H5N+C10H21Br→C15H26BrN
In industrial production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis.
化学反应分析
1-Decylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions, such as chloride or iodide, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Complex Formation: this compound can form complexes with various metal ions, which can alter its antimicrobial properties.
Common reagents used in these reactions include halide salts for substitution and metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Decylpyridinium bromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in studies of membrane interactions due to its surfactant properties.
Medicine: It has been investigated for its antimicrobial activity against various pathogens, including bacteria and fungi.
作用机制
The antimicrobial activity of 1-Decylpyridinium bromide is primarily due to its ability to disrupt microbial cell membranes. The compound’s hydrophobic decyl chain interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged pyridinium head, which interacts with negatively charged components of the microbial cell surface .
相似化合物的比较
1-Decylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a longer alkyl chain, CTAB is also used as a disinfectant and surfactant.
Cetylpyridinium Chloride (CPC): Another pyridinium-based compound, CPC is commonly used in mouthwashes and throat lozenges for its antimicrobial properties.
Dimethyl Dodecyl Ammonium Chloride (DDAC): A quaternary ammonium compound with a shorter alkyl chain, DDAC is used in disinfectants and sanitizers.
This compound is unique in its balance of hydrophobic and hydrophilic properties, making it effective in a variety of applications while maintaining low toxicity compared to some other quaternary ammonium compounds.
属性
CAS 编号 |
2534-65-8 |
|---|---|
分子式 |
C15H26BrN |
分子量 |
300.28 g/mol |
IUPAC 名称 |
1-decylpyridin-1-ium;bromide |
InChI |
InChI=1S/C15H26N.BrH/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16;/h9,11-12,14-15H,2-8,10,13H2,1H3;1H/q+1;/p-1 |
InChI 键 |
SPFVNQBOHYXSMM-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCC[N+]1=CC=CC=C1.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(5-Acetyl-2,3-dimethoxyphenyl)-4,5-dimethoxyphenyl]ethanone](/img/structure/B13797231.png)
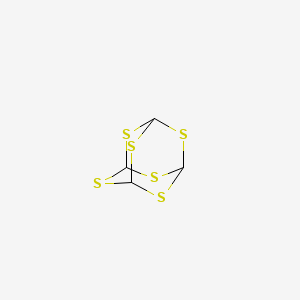
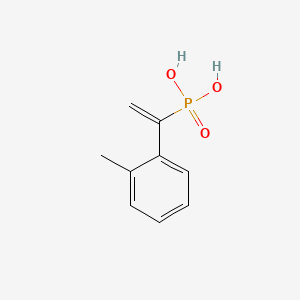


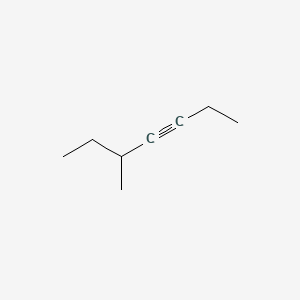
![1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)](/img/structure/B13797290.png)
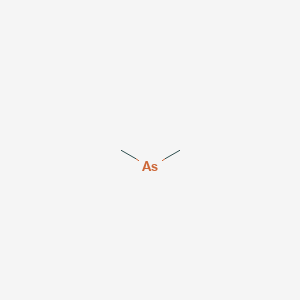

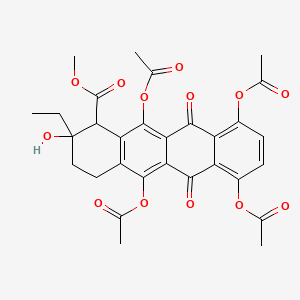
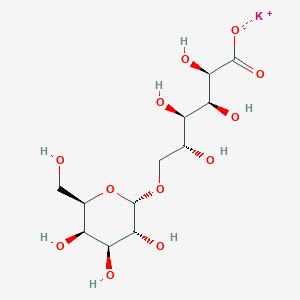

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
